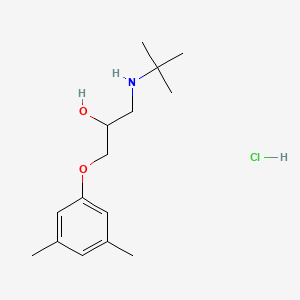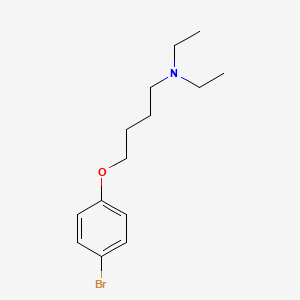![molecular formula C15H20N2O2 B3846805 1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B3846805.png)
1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole
Übersicht
Beschreibung
1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole, also known as GW501516 or Endurobol, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a treatment for metabolic and cardiovascular diseases, but its performance-enhancing effects have made it popular among athletes and bodybuilders.
Wirkmechanismus
1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole activates PPARδ, a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, mitochondrial biogenesis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and energy expenditure in skeletal muscle and adipose tissue. It also reduces lipid accumulation and inflammation in the liver and other tissues.
Biochemical and Physiological Effects:
1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole has been shown to have several biochemical and physiological effects in animal models. It increases the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and antioxidant defense. It also reduces the expression of genes involved in lipid synthesis, inflammation, and fibrosis. These effects lead to improved metabolic health, increased endurance, and reduced risk of cardiovascular and liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole has several advantages for lab experiments. It is a potent and selective PPARδ agonist that can be used to study the role of PPARδ in various biological processes. It is also orally bioavailable, which makes it easy to administer to animals. However, there are also some limitations to its use. It has a short half-life in the body, which requires frequent dosing to maintain its effects. It also has potential off-target effects on other PPAR isoforms and nuclear receptors, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole. One area of interest is its potential as a performance-enhancing drug in sports. Its ability to increase endurance and fat burning has led to its use by athletes and bodybuilders, but its safety and efficacy in this context are still unclear. Another area of interest is its potential as a treatment for cancer. PPARδ has been shown to have anti-cancer effects in several types of tumors, and 1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole may be a useful tool to study this pathway. Finally, there is also interest in developing more potent and selective PPARδ agonists that can overcome the limitations of 1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole.
Wissenschaftliche Forschungsanwendungen
1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, decrease plasma triglycerides and cholesterol levels, and reduce inflammation in animal models. It has also been investigated for its potential to prevent atherosclerosis, heart failure, and non-alcoholic fatty liver disease.
Eigenschaften
IUPAC Name |
1-[5-(3-methoxyphenoxy)pentyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-18-14-6-5-7-15(12-14)19-11-4-2-3-9-17-10-8-16-13-17/h5-8,10,12-13H,2-4,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZSGZYJCDBLLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4,5,5,5-pentafluoropentyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3846724.png)

![N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide](/img/structure/B3846739.png)
![1-[6-(2-chlorophenoxy)hexyl]piperidine](/img/structure/B3846745.png)


![methyl 3-[(2-chlorobenzoyl)amino]-2-butenoate](/img/structure/B3846767.png)
![3-[4-(4-chlorophenoxy)butyl]-2,4-pentanedione](/img/structure/B3846772.png)
![1-[4-(1-naphthyloxy)butyl]-1H-imidazole](/img/structure/B3846777.png)
![1-[3-(4-chlorophenoxy)propyl]pyrrolidine](/img/structure/B3846785.png)

![2-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3846810.png)
![4-[5-(2-bromophenoxy)pentyl]morpholine](/img/structure/B3846811.png)
![N,N-diethyl-2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]ethanamine](/img/structure/B3846824.png)